molecular formula C17H14N2O B1666714 3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl- CAS No. 125992-09-8

3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl-

Cat. No. B1666714
M. Wt: 262.3 g/mol
InChI Key: DVLGLHMHWBPJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-11797 is a novel benzodiazepine antagonist.

Scientific Research Applications

Cytotoxicity and Anti-Cancer Properties

  • A series of 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds exhibited significant cytotoxicity, indicating potential anti-cancer properties (Mphahlele, Khoza, & Mabeta, 2016).

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

  • Some quinazoline derivatives, including 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one, have been synthesized and screened for anti-inflammatory and analgesic properties, indicating their potential in developing new therapeutic agents (Dash, Dash, Laloo, & Medhi, 2017).

Platelet Aggregation Inhibition

  • Research has shown that certain 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives, related to 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one, inhibited platelet aggregation in vitro, which could be beneficial in preventing thrombosis (Ferlin, Borgo, & Deana, 2012).

Potential Fungicidal Activity

  • Derivatives of 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one have been synthesized with potential fungicidal activity, opening avenues for agricultural applications (Kappe & Kappe, 2009).

Structural and Molecular Studies

  • Crystal structure analysis of certain 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one derivatives has provided insights into their molecular conformations, which is crucial for understanding their interaction with biological targets (Rambabu, Srinivas, Basavoju, Layek, Rao, & Pal, 2013).

properties

CAS RN

125992-09-8

Product Name

3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl-

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

3-methyl-9-phenyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one

InChI

InChI=1S/C17H14N2O/c1-11-10-19-16-13(11)8-5-9-14(16)15(18-17(19)20)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI Key

DVLGLHMHWBPJKX-UHFFFAOYSA-N

SMILES

CC1CN2C3=C(C=CC=C13)C(=NC2=O)C4=CC=CC=C4

Canonical SMILES

CC1CN2C3=C(C=CC=C13)C(=NC2=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,6-dihydro-6-methyl-1-phenyl-3H-pyrrolo(3,2,1-ij)quinazolin-3-one
AHR 11797
AHR-11797

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl-
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